- Facile Synthesis of Highly Congested 1,2-Diphosphinobenzenes from Bis(phosphine)boronium SaltsOrganic Letters, 2006, 8(26), 6103-6106,
Cas no 919778-41-9 (Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-)

919778-41-9 structure
Produktname:Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (R,R)-(+)-1,2-BIS(T-BUTYLMETHYLPHOSPHINO)BENZENE (R,R)-BENZP*
- tert-butyl-[2-[tert-butyl(methyl)phosphanyl]phenyl]-methylphosphane
- (1R,1′R)-1,1′-(1,2-Phenylene)bis[1-(1,1-dimethylethyl)-1-methylphosphine] (ACI)
- Phosphine, 1,1′-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-, (R,R)- (9CI)
- (R,R)-BenzP
- 1,2-Bis((R)-tert-butyl(methyl)phosphino)benzene
- DTXSID20545044
- 1,2-bis((R)-tert-butyl(methyl)phosphaneyl)benzene
- Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-
- (S,S)-(-)-1,2-Bis(t-butylmethylphosphino)benzene (S,S)-BenzP*
- 1,2-bis(t-butylmethylphosphino)benzene
- MFCD29919367
- 1355162-85-4
- (r,r)-(+)-1,2-bis(t-butylmethylphosphino)benzene
- SCHEMBL15063247
- (1,2-Phenylene)bis[tert-butyl(methyl)phosphane]
- (R,R)-(+)-1,2-Bis(t-butylmethylphosphino)benzene (R,R)-BenzP*
- TERT-BUTYL({2-[TERT-BUTYL(METHYL)PHOSPHANYL]PHENYL})METHYLPHOSPHANE
- SY325061
- 919778-41-9
-
- MDL: MFCD18837015
- Inchi: 1S/C16H28P2/c1-15(2,3)17(7)13-11-9-10-12-14(13)18(8)16(4,5)6/h9-12H,1-8H3/t17-,18+
- InChI-Schlüssel: JFUWTGUCFKJVST-HDICACEKSA-N
- Lächelt: [P@](C1C=CC=CC=1[P@](C)C(C)(C)C)(C)C(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 282.16662489g/mol
- Monoisotopenmasse: 282.16662489g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 4
- Komplexität: 231
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 0Ų
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D769869-50mg |
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl- |
919778-41-9 | 98% | 50mg |
$95 | 2024-06-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R281840-250mg |
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl- |
919778-41-9 | 98% | 250mg |
¥2399.90 | 2023-09-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD318322-50mg |
1,2-Bis((R)-tert-butyl(methyl)phosphino)benzene |
919778-41-9 | 98% | 50mg |
¥334.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168654-50mg |
(R,R)-BenzP |
919778-41-9 | 97% | 50mg |
¥582.00 | 2022-03-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168654-100mg |
(R,R)-BenzP |
919778-41-9 | 97% | 100mg |
¥967.00 | 2022-03-02 | |
abcr | AB295141-250 mg |
(R,R)-(+)-1,2-Bis(t-butylmethylphosphino)benzene (R,R)-BenzP*; . |
919778-41-9 | 250mg |
€582.50 | 2023-06-21 | ||
AstaTech | D72418-0.1/G |
(R,R)-BENZP |
919778-41-9 | 95% | 0.1g |
$543 | 2023-09-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J34_15-0166-250mg |
Phosphomolybdic reagent, 10%W/W, 95%EtOH solution |
919778-41-9 | 250mg |
¥5952.0 | 2023-09-15 | ||
eNovation Chemicals LLC | D769869-100mg |
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl- |
919778-41-9 | 98% | 100mg |
$135 | 2024-06-07 | |
Ambeed | A362120-50mg |
1,2-Bis((R)-tert-butyl(methyl)phosphino)benzene |
919778-41-9 | 98% | 50mg |
$46.0 | 2025-02-20 |
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Chlorobenzene ; 48 h, 70 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Dabco Solvents: Tetrahydrofuran ; 2 h, 70 °C; 70 °C → -78 °C
1.2 Reagents: sec-Butyllithium Solvents: Hexane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C → 20 °C; 1 h, 20 °C; 20 °C → 0 °C
1.4 Solvents: Tetrahydrofuran ; 0 °C → 20 °C; 1 h, 20 °C
1.2 Reagents: sec-Butyllithium Solvents: Hexane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C → 20 °C; 1 h, 20 °C; 20 °C → 0 °C
1.4 Solvents: Tetrahydrofuran ; 0 °C → 20 °C; 1 h, 20 °C
Referenz
- Phosphinobenzene borane derivative production method, 1,2-bis(dialkylphosphino)benzene derivative production method and transition metal complex, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Dabco Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → -80 °C
1.2 Reagents: sec-Butyllithium Solvents: Hexane , Cyclohexane ; 30 min, -80 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -80 °C → rt; 1 h, rt
1.4 1 h, rt
1.5 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: sec-Butyllithium Solvents: Hexane , Cyclohexane ; 30 min, -80 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -80 °C → rt; 1 h, rt
1.4 1 h, rt
1.5 Reagents: Ammonium chloride Solvents: Water
Referenz
- Enantiopure 1,2-Bis(tert-butylmethylphosphino)benzene as a Highly Efficient Ligand in Rhodium-Catalyzed Asymmetric HydrogenationOrganic Letters, 2010, 12(19), 4400-4403,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Dabco Solvents: Tetrahydrofuran ; 2 h, 70 °C
1.2 Reagents: sec-Butyllithium Solvents: Hexane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C → rt; 1 h, rt; rt → 0 °C
1.4 Solvents: Tetrahydrofuran ; 1 h, 0 °C → rt
1.2 Reagents: sec-Butyllithium Solvents: Hexane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C → rt; 1 h, rt; rt → 0 °C
1.4 Solvents: Tetrahydrofuran ; 1 h, 0 °C → rt
Referenz
- Preparation of optically active 1,2-bis(dialkylphosphino)benzenes as ligands for asymmetric hydrogenation catalysts, Japan, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Dabco Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → -80 °C
1.2 Reagents: sec-Butyllithium Solvents: Hexane , Cyclohexane ; 30 min, -80 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -80 °C → rt; 1 h, rt; cooled
1.4 Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.2 Reagents: sec-Butyllithium Solvents: Hexane , Cyclohexane ; 30 min, -80 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -80 °C → rt; 1 h, rt; cooled
1.4 Solvents: Tetrahydrofuran ; cooled; 1 h, rt
Referenz
- Rigid P-Chiral Phosphine Ligands with tert-Butylmethylphosphino Groups for Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized AlkenesJournal of the American Chemical Society, 2012, 134(3), 1754-1769,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: Dabco Solvents: Tetrahydrofuran ; 2 h, 70 °C; 70 °C → -78 °C
1.2 Reagents: sec-Butyllithium Solvents: Hexane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 1 h, rt; rt → 0 °C
1.4 Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: sec-Butyllithium Solvents: Hexane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 1 h, rt; rt → 0 °C
1.4 Solvents: Tetrahydrofuran ; 1 h, rt
Referenz
- Phosphine transition metal complex as antitumor agent and method the preparation thereof, World Intellectual Property Organization, , ,
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl- Raw materials
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl- Preparation Products
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl- Verwandte Literatur
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:919778-41-9)Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-

Reinheit:99%/99%
Menge:250mg/1g
Preis ($):204.0/816.0